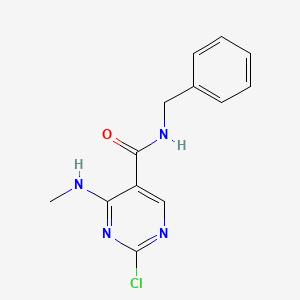

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide

Übersicht

Beschreibung

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C13H13ClN4O and a molecular weight of 276.72 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

The synthesis of N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(methylamino)pyrimidine-5-carboxylic acid with benzylamine under appropriate reaction conditions . The reaction typically requires the use of a suitable solvent, such as acetonitrile or dimethylformamide, and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxide derivatives or reduction to form amine derivatives.

Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imine or enamine derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) for substitution reactions, oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its chemical properties allow it to undergo several reactions:

- Substitution Reactions : The chloro group at the 2-position can be replaced by nucleophiles such as amines or thiols, leading to new derivatives.

- Oxidation and Reduction Reactions : The compound can be oxidized to N-oxide derivatives or reduced to form amine derivatives.

- Condensation Reactions : The carboxamide group can react with aldehydes or ketones to form imines or enamines.

These reactions are facilitated by common reagents like sodium hydride for substitution, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes and receptors involved in biological processes. Its mechanism of action often involves binding to the active sites of enzymes such as kinases, thereby blocking their activity. This property is being explored for potential therapeutic applications in treating diseases such as cancer and inflammatory disorders .

Neuroleptic Activity

In studies focused on neuroleptic activity, derivatives of this compound have shown promising results in inhibiting apomorphine-induced stereotyped behavior in animal models. For instance, certain synthesized benzamides demonstrated significantly enhanced activity compared to standard drugs like metoclopramide and haloperidol, suggesting potential use in psychotic disorders .

Therapeutic Potential

The compound is under investigation for its potential as a therapeutic agent across various medical conditions:

- Cancer Treatment : It has shown efficacy as a potent androgen receptor antagonist, which is crucial for managing prostate cancer and other androgen-dependent conditions .

- Anti-inflammatory Effects : Some derivatives exhibit strong anti-inflammatory properties by effectively inhibiting COX enzymes, which are critical targets in the treatment of inflammatory diseases .

Industrial Applications

This compound is utilized in the development of new materials and chemical processes. Its versatility in chemical reactions makes it a valuable component in creating novel compounds with potential applications in pharmaceuticals and other industries.

Case Studies

Wirkmechanismus

The mechanism of action of N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their activity . This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects . The compound may also interact with receptors and signaling pathways involved in inflammation and cancer progression .

Vergleich Mit ähnlichen Verbindungen

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide can be compared with other similar compounds, such as:

2-chloro-4-(methylamino)pyrimidine-5-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical properties.

N-benzyl-2-chloro-4-(amino)pyrimidine-5-carboxamide: Lacks the methyl group on the amino moiety, which may influence its reactivity and interactions with molecular targets.

2-chloro-4-(methylamino)pyrimidine-5-carboxylic acid: Lacks the benzyl group and the amide functionality, which may alter its chemical behavior and applications.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities .

Biologische Aktivität

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its pyrimidine core, which is substituted with a benzyl group, a chlorine atom, and a methylamino group. This unique structure contributes to its biological activity by interacting with various molecular targets.

The compound primarily functions through the inhibition of specific enzymes and receptors involved in critical biological processes. It has been shown to act as an inhibitor of kinases, which play a vital role in cellular signaling pathways. By binding to the active sites of these enzymes, this compound can modulate various cellular functions, including proliferation and apoptosis .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor properties. For example, derivatives with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer models. A notable study found that certain analogues demonstrated IC50 values in the nanomolar range against specific cancer cell lines, highlighting their potential as therapeutic agents .

Antiviral Activity

The compound has also shown promise as an antiviral agent. In studies involving analogues with a benzyl group, maximal cytoprotection was observed without significant cytotoxicity. These compounds exhibited IC50 values ranging from 21 to 230 nM against viral targets, suggesting that modifications to the benzyl group significantly enhance antiviral efficacy .

Neuroleptic Activity

In neuropharmacological studies, this compound and its derivatives have been evaluated for their neuroleptic activity. One analogue was reported to be significantly more active than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in animal models. This suggests potential applications in treating psychotic disorders .

Table 1: Summary of Biological Activities

| Activity Type | Observations | IC50 Values (nM) |

|---|---|---|

| Antitumor | Inhibition of tumor growth in cancer models | < 100 |

| Antiviral | Cytoprotection without cytotoxicity | 21 - 230 |

| Neuroleptic | Inhibition of stereotyped behavior | 15 times > metoclopramide |

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor effects of N-benzyl derivatives found that certain compounds significantly reduced tumor volume in xenograft models, demonstrating their potential as anticancer agents.

- Antiviral Screening : In vitro assays revealed that analogues of this compound provided substantial protection against viral infections while maintaining high cell viability rates.

- Neuropharmacological Evaluation : A series of benzamide derivatives were synthesized and tested for neuroleptic activity, revealing that modifications to the benzyl group enhanced the overall efficacy compared to standard treatments like haloperidol .

Eigenschaften

IUPAC Name |

N-benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O/c1-15-11-10(8-17-13(14)18-11)12(19)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,19)(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYJIQCUCWBWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1C(=O)NCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733721 | |

| Record name | N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260843-73-9 | |

| Record name | N-Benzyl-2-chloro-4-(methylamino)pyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.